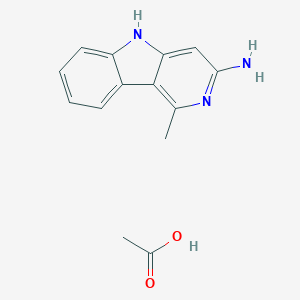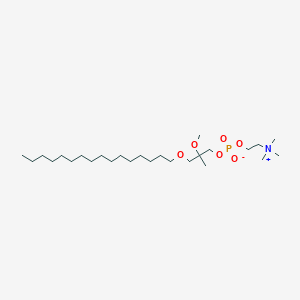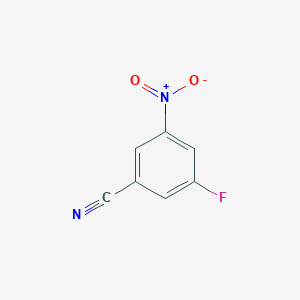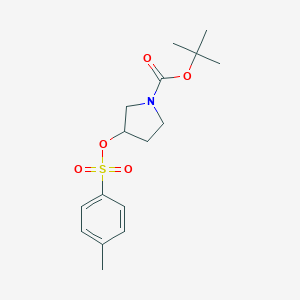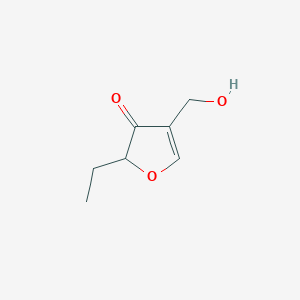
2-Ethyl-4-(hydroxymethyl)furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(hydroxymethyl)furan-3-one, commonly known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. Furaneol is found in various fruits such as strawberries, pineapples, and tomatoes, and is responsible for their characteristic aroma.
Mechanism Of Action
Furaneol is believed to act as an agonist of the human sweet taste receptor, thereby enhancing the perception of sweetness in food products. It is also known to interact with other taste receptors, such as the bitter and umami receptors, and enhance their response.
Biochemical And Physiological Effects
Furaneol has been shown to have various biochemical and physiological effects in humans. It has been reported to have antioxidant and anti-inflammatory properties, and may also have anti-cancer and anti-diabetic effects. Furaneol has also been shown to improve cognitive function and memory in animal studies.
Advantages And Limitations For Lab Experiments
Furaneol has several advantages as a laboratory reagent, including its high purity and stability, low toxicity, and easy availability. However, it also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions, which can interfere with certain analytical techniques.
Future Directions
There are several future directions for research on furaneol, including its potential use as a therapeutic agent for various diseases, its role in modulating the gut microbiome, and its effects on human behavior and cognition. Additionally, further research is needed to explore the mechanisms underlying its taste-enhancing and other physiological effects.
Synthesis Methods
Furaneol can be synthesized through various methods, including the acid-catalyzed dehydration of carbohydrates such as fructose and glucose, and the thermal decomposition of ascorbic acid. The most common method involves the acid-catalyzed dehydration of fructose, which yields furaneol in high yields.
Scientific Research Applications
Furaneol has been extensively studied for its various applications in the food and fragrance industries. It is widely used as a flavoring agent in various food products such as baked goods, beverages, and confectionery. Furaneol has also been used as a fragrance component in perfumes and other personal care products.
properties
CAS RN |
110516-60-4 |
|---|---|
Product Name |
2-Ethyl-4-(hydroxymethyl)furan-3-one |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-ethyl-4-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3 |
InChI Key |
KXYCNEIORCQEFU-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)C(=CO1)CO |
Canonical SMILES |
CCC1C(=O)C(=CO1)CO |
Other CAS RN |
110516-60-4 |
synonyms |
ethyl-4-hydroxymethyl-3(2H)-Furanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



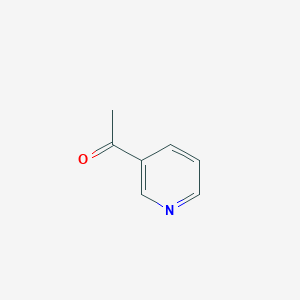
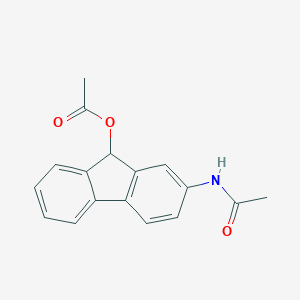
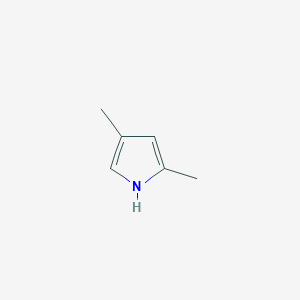
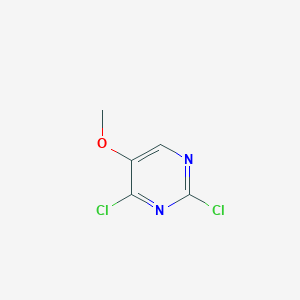
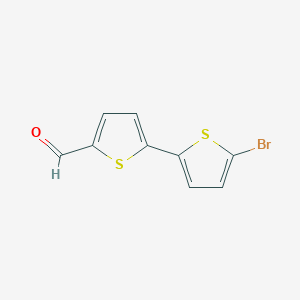
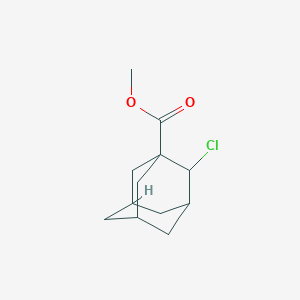
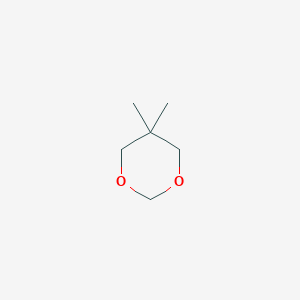
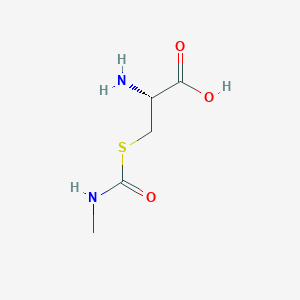
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
